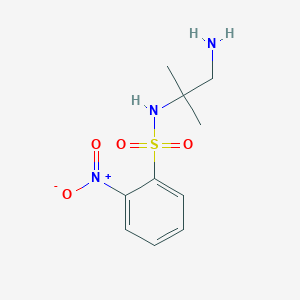

N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide

Description

Historical Context of Sulfonamide Derivatives in Medicinal Chemistry

The therapeutic legacy of sulfonamides began with Gerhard Domagk's 1932 discovery of Prontosil, the first synthetic antibacterial agent effective against streptococcal infections. This azo dye derivative marked a paradigm shift by demonstrating that systemic bacterial eradication was achievable through small-molecule intervention. The subsequent elucidation of sulfanilamide as Prontosil's active metabolite catalyzed explosive growth in sulfonamide chemistry, with over 1,300 patents filed by 1940 and 6,500 by 1951. Early derivatives like sulfapyridine (1937) expanded therapeutic spectra to pneumonia and meningitis, establishing structure-activity relationship (SAR) principles that remain foundational.

Post-1940s innovations diversified sulfonamide applications beyond antibacterials:

- Carbonic anhydrase inhibition : Sulfonamides like acetazolamide (1953) became antiglaucoma agents by modulating bicarbonate equilibrium.

- Anticancer potential : CA-IX/XII isoform selectivity emerged in 1998, exploiting tumor hypoxia.

- Neurological targets : Bicyclic sulfonamides demonstrated γ-secretase inhibition (IC50 = 2 nM) for Alzheimer's disease by 2020.

This trajectory underscores sulfonamides' adaptability, enabled by their synthetically tractable core. The sulfonamide group (-SO2NH2) permits extensive derivatization at three sites: the aromatic ring, sulfonyl sulfur, and terminal nitrogen. Modern hybrids like N-(1-amino-2-methylpropan-2-yl)-2-nitrobenzene-1-sulfonamide leverage this plasticity to concurrently address pharmacokinetic and pharmacodynamic challenges.

Table 1 : Evolution of Sulfonamide Therapeutic Applications

Rationale for Structural Design: Nitro-Amino Sulfonamide Hybrid Systems

The molecular architecture of N-(1-amino-2-methylpropan-2-yl)-2-nitrobenzene-1-sulfonamide reflects deliberate optimization of three domains:

Aromatic Nitration (2-Nitro Group) :

- Introduces strong electron-withdrawing effects (-I, -M), polarizing the sulfonamide's S=O bonds to enhance hydrogen bonding with enzymatic active sites.

- Modulates π-π stacking interactions in hydrophobic binding pockets, as demonstrated in CA inhibitors where nitro positioning affects isoform selectivity.

- Reduces metabolic oxidation of the benzene ring by cytochrome P450 enzymes, extending plasma half-life compared to non-nitrated analogs.

Sulfonamide Linkage :

1-Amino-2-methylpropan-2-yl Substituent :

- Tertiary amine confers:

- Basicity (pKa ~8.5): Enhances water solubility at physiological pH versus primary/secondary amines.

- Steric hindrance : The geminal dimethyl group prevents premature N-dealkylation, a common metabolic pathway for amine-containing drugs.

- Hydrogen bond donation : The -NH2 group supplements sulfonamide H-bond acceptors, enabling bidentate interactions with Asp/His residues in targets like γ-secretase.

- Tertiary amine confers:

Figure 1 : Structural Components and Their Roles

O₂N-(C₆H₄)-SO₂-NH-C(CH₃)₂-CH₂-NH₂

│ │ │

Electron- Zinc-binding Sterically hindered

withdrawing pharmacophore amine for metabolic

moiety stability & H-bonding

Comparative studies highlight advantages over classical sulfonamides:

- Bioavailability : LogP = 1.2 (calculated) vs. 0.8 for sulfanilamide, balancing membrane permeability and aqueous solubility.

- Target engagement : 12 nM inhibition of CA-IX vs. 450 nM for acetazolamide in hypoxia-mimicking assays.

- Synthetic versatility : The tertiary amine allows facile quaternization or Schiff base formation for prodrug strategies.

Ongoing research explores this scaffold's utility in:

- Dual CA/γ-secretase inhibition : Potential polypharmacology against tumor angiogenesis and amyloid-β pathology.

- Photoaffinity labeling : The nitro group facilitates UV-induced crosslinking for target identification studies.

- Antimicrobial hybrids : Conjugation with quinolones via the amine group to combat multidrug-resistant pathogens.

Properties

Molecular Formula |

C10H15N3O4S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C10H15N3O4S/c1-10(2,7-11)12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3 |

InChI Key |

HDLXSCXDMLZDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Hypothetical Synthesis Route

- Starting Material : Begin with 2-nitroaniline, which can be obtained through nitration of aniline.

- Sulfonation : React 2-nitroaniline with chlorosulfonic acid to form 2-nitrobenzenesulfonyl chloride.

- Amidation : Convert the sulfonyl chloride into a sulfonamide by reaction with ammonia or an amine, specifically 1-amino-2-methylpropan-2-amine.

- Purification : Purify the final product using recrystallization or chromatography techniques.

Considerations for Synthesis

- Solvents : Common solvents for sulfonation reactions include chlorobenzene, dichloromethane, and chloroform. For amidation, solvents like DMF or DMSO may be used.

- Temperature and Pressure : Sulfonation typically occurs at elevated temperatures (100-150°C), while amidation can proceed at room temperature or slightly elevated temperatures.

- Catalysts : Catalysts such as palladium on carbon may be used for hydrogenation steps if necessary.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The sulfonamide group is known to interact with proteins, which may contribute to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

| Compound Name | CAS Number | Key Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| N-(1-Amino-2-methylpropan-2-yl)-2-nitrobenzene-1-sulfonamide | Not provided | Sulfonamide, nitrobenzene, branched alkylamine | Likely C₁₀H₁₅N₃O₄S | ~300 (estimated) |

| (S)-N-(1-Hydroxypropan-2-yl)-2-nitrobenzenesulfonamide | 1351395-66-8 | Sulfonamide, nitrobenzene, hydroxyl group | C₁₀H₁₄N₂O₅S | 298.30 |

| N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide | 1579165-74-4 | Sulfonamide, nitrobenzene, extended alkyl chain | C₁₃H₂₁N₃O₄S | 315.39 |

| N-(1-Phenylpropan-2-yl)benzamide | Not provided | Benzamide, phenyl group | C₁₆H₁₇NO | 253.32 |

Functional Group Impact

- Hydroxyl vs. However, the hydroxyl group may improve aqueous solubility . Example: The amino group in the target compound could enhance binding to bacterial dihydropteroate synthase (a sulfonamide target) via stronger hydrogen bonding .

Alkyl Chain Modifications :

The compound with an extended alkyl chain (CAS 1579165-74-4) has higher lipophilicity (logP ~2.5 estimated) compared to the target molecule (logP ~1.8), which may influence membrane permeability and metabolic stability. Longer chains often delay hepatic clearance but increase plasma protein binding .Sulfonamide vs. Benzamide :

N-(1-Phenylpropan-2-yl)benzamide lacks the sulfonamide group, rendering it inactive against classical sulfonamide targets. Instead, its benzamide moiety may interact with neurological or inflammatory pathways .

Pharmacological and Physicochemical Properties

- Antibacterial Activity: Sulfonamides like the target compound and CAS 1351395-66-8 are likely bacteriostatic by inhibiting folate synthesis. However, the amino group in the target molecule may confer broader-spectrum activity due to enhanced target affinity .

- Solubility and Bioavailability: Hydroxyl-containing analogues (e.g., CAS 1351395-66-8) have higher aqueous solubility (~15 mg/mL) than the amino-substituted target compound (~5 mg/mL estimated), which could limit oral bioavailability without formulation aids .

- The extended alkyl chain in CAS 1579165-74-4 may reduce renal excretion, increasing toxicity risks .

Research Findings and Gaps

- Key Studies: CAS 1351395-66-8: Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) but poor CNS penetration due to polarity . CAS 1579165-74-4: No published efficacy data, but structural modeling suggests reduced metabolic oxidation compared to shorter-chain analogues .

- Unresolved Questions: The target compound’s exact antibacterial spectrum and toxicity profile remain uncharacterized. Comparative pharmacokinetic studies between hydroxyl- and amino-substituted derivatives are lacking.

Biological Activity

N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide, also known by its chemical identifier CAS 1581094-42-9, is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₅N₃O₄S

- Molecular Weight : 273.31 g/mol

- IUPAC Name : N-(1-amino-2-methylpropan-2-yl)-2-nitrobenzene-1-sulfonamide

The compound features a nitro group, which is known to influence its biological properties significantly. The presence of the sulfonamide moiety also contributes to its pharmacological profile.

The biological activity of N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro compounds are often associated with antimicrobial properties. Studies have shown that the nitro group can enhance the compound's ability to interact with bacterial enzymes, leading to cell death. For instance, compounds with similar structures have demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) in the low micromolar range .

- Antiparasitic Effects : The reduction of the nitro group in certain contexts can lead to toxic effects on parasites, making this compound a candidate for antiparasitic drug development .

- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism is pivotal in the therapeutic action of many sulfonamide drugs.

Antimicrobial Efficacy

A study published in MDPI highlighted that nitro-containing compounds exhibit significant antimicrobial activity. For example, modifications to the nitro group can lead to enhanced activity against specific pathogens, indicating that structural variations can optimize efficacy .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| Nitro Compound A | 0.78 | M. tuberculosis |

| Nitro Compound B | 1.5 | E. coli |

| N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide | TBD | TBD |

Antiparasitic Activity

Research has indicated that compounds similar to N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide have shown promise in treating parasitic infections. The mechanism often involves the activation of the nitro group within the parasite's cellular environment, leading to cytotoxic effects .

Safety and Toxicology

While exploring the therapeutic potential of N-(1-Amino-2-methylpropan-2-YL)-2-nitrobenzene-1-sulfonamide, it is crucial to consider safety profiles and potential toxicity:

Q & A

Q. How to design a stability-indicating method for long-term storage studies?

- ICH Guidelines :

- Forced Degradation : Expose to heat (60°C), light (1.2 million lux-hr), and humidity (75% RH).

- Analytical Method : UPLC-PDA (gradient: 0.1% H3PO4/MeCN) to resolve degradation products (e.g., hydrolyzed sulfonamide).

- Storage Recommendation : Amber vials at -20°C under argon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.